molecular formula C16H8ClFN8 B13080137 5-((8-(2-Chloro-6-fluorophenyl)-7H-purin-6-yl)amino)pyrazine-2-carbonitrile

5-((8-(2-Chloro-6-fluorophenyl)-7H-purin-6-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B13080137
M. Wt: 366.74 g/mol
InChI Key: SDUURQCAIONEIM-UHFFFAOYSA-N
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Description

5-((8-(2-Chloro-6-fluorophenyl)-7H-purin-6-yl)amino)pyrazine-2-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazine ring substituted with a carbonitrile group and an amino group linked to a purine derivative, which is further substituted with a 2-chloro-6-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((8-(2-Chloro-6-fluorophenyl)-7H-purin-6-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the purine derivative, which is then reacted with the appropriate pyrazine derivative under controlled conditions. Common reagents used in these reactions include halogenating agents, catalysts, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-((8-(2-Chloro-6-fluorophenyl)-7H-purin-6-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced with different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

5-((8-(2-Chloro-6-fluorophenyl)-7H-purin-6-yl)amino)pyrazine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((8-(2-Chloro-6-fluorophenyl)-7H-purin-6-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile
  • 5-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile

Uniqueness

5-((8-(2-Chloro-6-fluorophenyl)-7H-purin-6-yl)amino)pyrazine-2-carbonitrile stands out due to its unique combination of a purine derivative and a pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H8ClFN8

Molecular Weight

366.74 g/mol

IUPAC Name

5-[[8-(2-chloro-6-fluorophenyl)-7H-purin-6-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C16H8ClFN8/c17-9-2-1-3-10(18)12(9)14-25-13-15(22-7-23-16(13)26-14)24-11-6-20-8(4-19)5-21-11/h1-3,5-7H,(H2,21,22,23,24,25,26)

InChI Key

SDUURQCAIONEIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C(=NC=N3)NC4=NC=C(N=C4)C#N)F

Origin of Product

United States

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